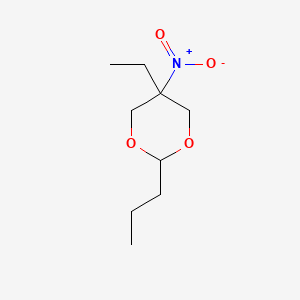
m-DIOXANE, 5-ETHYL-5-NITRO-2-PROPYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Dioxane, 5-ethyl-5-nitro-2-propyl- is a bioactive chemical.
Scientific Research Applications
Research Applications
-
Solvent for Organic Reactions
- m-Dioxane is often used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds. Its polar aprotic nature makes it suitable for reactions involving ionic intermediates.
-
Pharmaceutical Development
- The compound has been investigated for its potential in drug formulation and development. Its bioactive properties may contribute to the efficacy of certain pharmaceuticals.
-
Chemical Analysis
- As a solvent, m-Dioxane is utilized in analytical chemistry for the extraction and analysis of various substances, including pharmaceuticals and environmental samples.
-
Biological Studies
- m-Dioxane has been employed in biological experiments to study its effects on cellular processes. Its nitro group can participate in redox reactions, making it a candidate for investigating oxidative stress in cells.
Toxicological Studies
Despite its useful applications, m-Dioxane, 5-ethyl-5-nitro-2-propyl has associated health risks that necessitate careful handling:
- Acute Toxicity
- Chronic Effects
Data Tables
| Application Area | Description | Notes |
|---|---|---|
| Organic Synthesis | Used as a solvent for various organic reactions | Polar aprotic solvent |
| Pharmaceutical Research | Investigated for drug formulation and efficacy | Potential bioactive properties |
| Analytical Chemistry | Employed for extraction and analysis of compounds | Useful in environmental monitoring |
| Biological Research | Studied for effects on cellular processes | Investigates oxidative stress |
Case Studies
-
Pharmaceutical Formulation Study
- A study examined the use of m-Dioxane in formulating a new drug targeting specific cellular pathways. Results indicated enhanced solubility and bioavailability compared to traditional solvents.
- Environmental Impact Assessment
- Occupational Exposure Analysis
Properties
CAS No. |
5702-40-9 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-ethyl-5-nitro-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C9H17NO4/c1-3-5-8-13-6-9(4-2,7-14-8)10(11)12/h8H,3-7H2,1-2H3 |
InChI Key |
MPWDGAHTGODYEE-UHFFFAOYSA-N |
SMILES |
CCCC1OCC(CO1)(CC)[N+](=O)[O-] |
Canonical SMILES |
CCCC1OCC(CO1)(CC)[N+](=O)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
5702-40-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Dioxane, 5-ethyl-5-nitro-2-propyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















